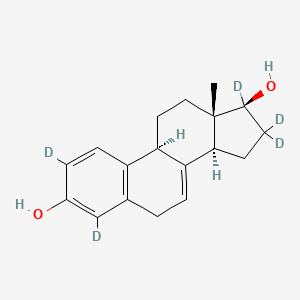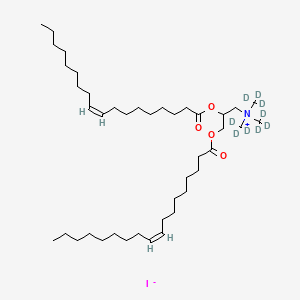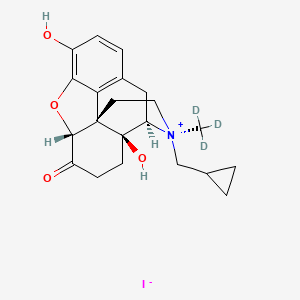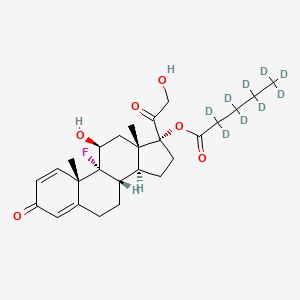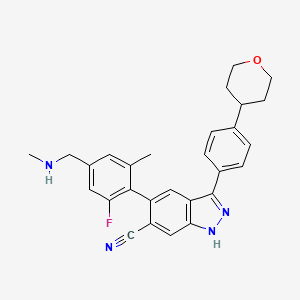
Hpk1-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 16 (Hpk1-IN-16) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator in T cells and dendritic cells . Hematopoietic progenitor kinase 1 inhibitors have shown potential in enhancing anti-tumor immune responses and are being explored for their therapeutic potential in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 16 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 16 follows similar synthetic routes but is scaled up to meet commercial demands. Process optimization, including the use of continuous flow reactors and advanced purification techniques, ensures efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 16 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert hematopoietic progenitor kinase 1 inhibitor 16 to its reduced forms.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 16 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 16 may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Hematopoietic progenitor kinase 1 inhibitor 16 has a wide range of scientific research applications, including:
Wirkmechanismus
Hematopoietic progenitor kinase 1 inhibitor 16 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulatory role of hematopoietic progenitor kinase 1 in T cells and dendritic cells, leading to enhanced immune responses . Hematopoietic progenitor kinase 1 inhibitor 16 targets specific molecular pathways, including the phosphorylation of adapter proteins such as SH2 domain-containing leukocyte protein of 76 kDa, which are involved in T cell receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Hematopoietic progenitor kinase 1 inhibitor 16 is compared with other similar compounds, such as:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell activation and cytokine production.
Compound K: A novel hematopoietic progenitor kinase 1 inhibitor with high selectivity and potency, used in cancer immunotherapy.
NDI-101150: A selective hematopoietic progenitor kinase 1 inhibitor that enhances B cell activation and antibody secretion.
Hematopoietic progenitor kinase 1 inhibitor 16 is unique in its specific molecular interactions and its ability to overcome resistance to existing immunotherapies .
Eigenschaften
Molekularformel |
C28H27FN4O |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
FLVHPYFASVFXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
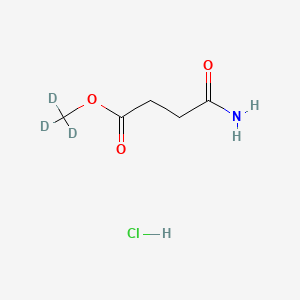
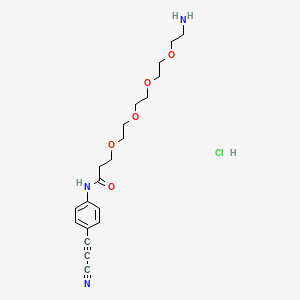
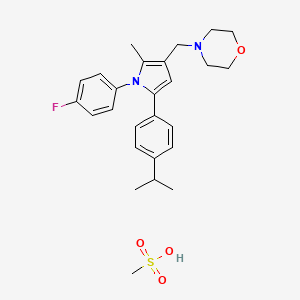
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
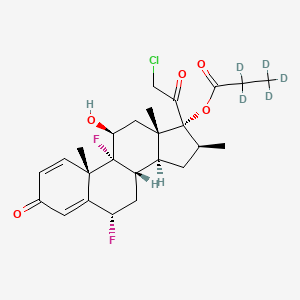
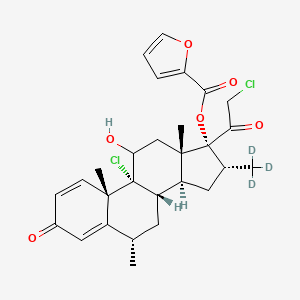
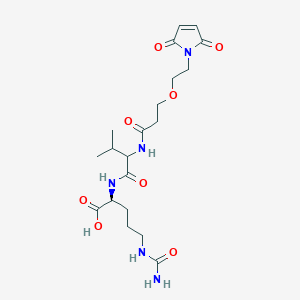
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
